Pent-4-yne-1-sulfonamide
Description
Overview of Sulfonamide Chemistry: Foundational Principles and Contemporary Significance in Organic Synthesis and Chemical Biology
The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH₂), is a cornerstone of medicinal chemistry and organic synthesis. ajchem-b.comajchem-b.comscispace.com Initially recognized for their antibacterial properties in the form of sulfa drugs, sulfonamides have since been integrated into a wide array of therapeutic agents. ajchem-b.comajchem-b.comresearchgate.net Their continued relevance stems from their ability to act as a versatile scaffold in drug discovery, contributing to the development of antiviral, anticancer, anti-inflammatory, and diuretic medications. researchgate.netnih.govresearchgate.net
In organic synthesis, the sulfonamide group is valued for its chemical stability and its capacity to participate in a variety of chemical transformations. ekb.egresearchgate.net It can serve as a protecting group for amines and is a key component in the synthesis of diverse heterocyclic compounds. ekb.egwisdomlib.org The synthesis of sulfonamides is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net Modern synthetic methods have expanded to include metal-catalyzed reactions and multi-component reactions, enhancing the efficiency and diversity of accessible sulfonamide derivatives. ekb.egacs.org
The significance of sulfonamides extends into chemical biology, where they are utilized as probes to study biological processes. ajchem-b.com For instance, certain sulfonamides are potent inhibitors of carbonic anhydrase, an enzyme family involved in various physiological and pathological processes. ajchem-b.comscispace.comresearchgate.net This inhibitory action has been exploited in the design of drugs for glaucoma and certain types of cancer. ajchem-b.comajchem-b.com The ability to readily modify the sulfonamide scaffold allows for the fine-tuning of biological activity and selectivity, making it an invaluable tool for chemical biologists. nih.gov
Strategic Importance of Alkynes in Molecular Design and Functionalization: A Focus on Terminal Alkynes
Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are of paramount importance in organic chemistry due to their high reactivity and linear geometry. numberanalytics.comrsc.org The triple bond, a rich source of pi electrons, readily undergoes a variety of addition reactions, making alkynes versatile precursors for the synthesis of a wide range of organic compounds. numberanalytics.commasterorganicchemistry.com This reactivity allows for their transformation into alkenes, alkanes, ketones, aldehydes, and carboxylic acids, among other functional groups. masterorganicchemistry.comnerdfighteria.infomsu.edu
Terminal alkynes, which have a hydrogen atom directly attached to a triply bonded carbon (R-C≡C-H), possess unique chemical properties that make them particularly valuable in molecular design. nerdfighteria.infolibretexts.org The hydrogen atom is weakly acidic, with a pKa of around 25, allowing for its removal by a strong base to form a highly nucleophilic acetylide anion. nerdfighteria.infolibretexts.org This anion can then participate in carbon-carbon bond-forming reactions, a fundamental process in the construction of complex molecular architectures. msu.edulibretexts.org
The strategic importance of terminal alkynes is further highlighted by their utility in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org This highly efficient and specific reaction allows for the covalent ligation of two different molecular fragments, one bearing an alkyne and the other an azide (B81097). This methodology has found widespread application in drug discovery, materials science, and bioconjugation. rsc.orgnih.gov Furthermore, terminal alkynes can be used to functionalize surfaces, such as silicon and gold, opening up possibilities for the development of novel electronic and sensing devices. rsc.org The ability to introduce a terminal alkyne into a molecule provides a powerful handle for subsequent chemical modifications and the construction of intricate and functional molecular systems. nih.govacs.orgacs.org
Genesis and Conceptual Framework of Pent-4-yne-1-sulfonamide as a Bifunctional Chemical Entity
The conceptual framework behind this compound lies in the principles of bifunctional molecule design, where two distinct reactive groups are incorporated into a single molecular entity. nih.govresearchgate.net This design strategy allows for the creation of versatile building blocks that can participate in multiple, often orthogonal, chemical transformations. mdpi.comrsc.orgrsc.org The power of this approach is the ability to introduce different functionalities into a target molecule in a controlled and stepwise manner. bohrium.com
In the case of this compound, the molecule combines the distinct chemical reactivities of a terminal alkyne and a sulfonamide. The terminal alkyne provides a site for a wide range of reactions, including the highly reliable "click" chemistry, metal-catalyzed cross-coupling reactions, and additions to the triple bond. rsc.orgacs.org The sulfonamide group, on the other hand, offers opportunities for N-alkylation, N-arylation, or its use as a directing group in various synthetic transformations. ekb.egkoreascience.kr
The genesis of a molecule like this compound stems from the need for chemical tools that can bridge different molecular fragments or introduce specific properties into a larger structure. For example, the alkyne can be used to attach the molecule to a solid support or a biomolecule, while the sulfonamide can be modified to fine-tune solubility, binding affinity, or other pharmacological properties. researchgate.net This bifunctionality makes this compound a valuable intermediate in the synthesis of complex molecules for applications in medicinal chemistry, materials science, and chemical biology. researchgate.netrsc.org
Below is a table summarizing the key properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1565108-36-2 |
| Molecular Formula | C₅H₉NO₂S |
| Molecular Weight | 147.2 g/mol |
| Physical Form | Powder |
Table 1: Chemical Properties of this compound. sigmaaldrich.com
Properties
IUPAC Name |
pent-4-yne-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-2-3-4-5-9(6,7)8/h1H,3-5H2,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSNTFJJJGFTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565108-36-2 | |
| Record name | pent-4-yne-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Pent 4 Yne 1 Sulfonamide and Its Sophisticated Derivatives
Direct Synthetic Routes to Pent-4-yne-1-sulfonamide
The direct synthesis of this compound and its analogues can be achieved through established and reliable chemical strategies. Two principal methods are commonly employed: the sulfonamidation of a primary amine and the alkylation of a sulfonamide.
The first approach involves the reaction of pent-4-yn-1-amine with a suitable sulfonyl chloride, such as methanesulfonyl chloride. In this reaction, the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride. This acid byproduct is typically neutralized by a base, such as triethylamine (B128534) or pyridine (B92270), to drive the reaction to completion. The reaction is generally performed in a suitable solvent like dichloromethane (B109758) at controlled temperatures, often starting at 0°C and gradually warming to room temperature.
Alternatively, the synthesis can proceed via the N-alkylation of a parent sulfonamide, for instance, methanesulfonamide, with an appropriate alkyl halide bearing a terminal alkyne, such as 5-chloropent-1-yne. This nucleophilic substitution reaction is facilitated by a strong base, which deprotonates the sulfonamide to generate a nucleophilic anion. This anion then displaces the halide leaving group on the alkyl chain. Bases like cesium carbonate are often preferred for their efficacy in polar aprotic solvents. While this method is effective, it can sometimes be slower than the sulfonamidation route.
Alkylation Strategies for N-Functionalization of the Sulfonamide Moiety in this compound
Functionalization of the sulfonamide nitrogen (N-functionalization) introduces molecular diversity and allows for the fine-tuning of the compound's properties. Advanced methodologies have been developed for the efficient N-alkylation of sulfonamides.
Utilization of Trichloroacetimidates in Sulfonamide Alkylation
A notable method for the N-alkylation of sulfonamides involves the use of trichloroacetimidate (B1259523) electrophiles. acs.orgnih.govnih.gov This transformation is distinguished by its operational simplicity, as it proceeds under thermal conditions without the need for an external acid, base, or transition-metal catalyst. acs.orgnih.govnih.govorganic-chemistry.orgacs.org The reaction is typically carried out in refluxing toluene. acs.orgnih.govorganic-chemistry.org
The scope of this reaction is broad, though it is most effective for unsubstituted sulfonamides. acs.orgnih.govnih.govorganic-chemistry.orgacs.org N-substituted sulfonamides exhibit lower reactivity, likely due to increased steric hindrance. acs.orgnih.govorganic-chemistry.org The mechanism is believed to proceed through an SN1 pathway, requiring the trichloroacetimidate to be a precursor to a stabilized carbocation. acs.orgnih.govorganic-chemistry.org This method has been successfully applied to a variety of sulfonamides, including those with electron-donating groups which tend to provide excellent yields. acs.org For example, alkyl sulfonamides have been shown to react well, with yields ranging from 70% to 79%. nih.gov Even the inexpensive cyclic sulfonamide, saccharin, reacts with high efficiency, affording a 98% yield of the N-alkylated product. acs.orgnih.gov
| Sulfonamide Reactant | Trichloroacetimidate | Yield (%) |
| p-Toluenesulfonamide | Phenethyl Trichloroacetimidate | 76 |
| 2-(Trimethylsilyl)ethanesulfonamide | Phenethyl Trichloroacetimidate | 79 |
| Saccharin | Phenethyl Trichloroacetimidate | 98 |
| Methanesulfonamide | Phenethyl Trichloroacetimidate | 70 |
This table presents selected examples of sulfonamide alkylation using trichloroacetimidates under thermal conditions, demonstrating the general applicability of the method. acs.orgnih.gov
Microwave-Assisted C-N Bond Formation Approaches
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering benefits such as significantly reduced reaction times, improved yields, and prevention of by-product formation. organic-chemistry.orgresearchgate.net In the context of sulfonamides, microwave irradiation has been effectively used to facilitate their synthesis, which constitutes a C-N bond-forming event. organic-chemistry.orgresearchgate.netnih.gov
One prominent microwave-assisted method allows for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. organic-chemistry.orgresearchgate.net This procedure involves the activation of the sulfonic acid with 2,4,6-trichloro- acs.orgorganic-chemistry.orgacs.org-triazine (TCT), followed by reaction with a primary or secondary amine. organic-chemistry.orgresearchgate.net The entire two-step process is conducted under microwave irradiation and is high-yielding with good functional group tolerance. organic-chemistry.orgresearchgate.net For instance, the first step can be completed at 80°C in 20 minutes, and the second at 50°C in 10 minutes. organic-chemistry.orgresearchgate.net This approach avoids the need to isolate traditionally used, and often unstable, sulfonyl chloride intermediates. organic-chemistry.orgresearchgate.net
Furthermore, microwave irradiation has been successfully employed in the synthesis of more complex sulfonamide derivatives, such as those containing pyrazoline moieties. nih.govnih.gov In these cases, the cyclization and bond formation steps are efficiently promoted by microwave energy, leading to the desired products in short reaction times. nih.gov The use of microwave technology represents an environmentally benign and efficient protocol for the synthesis of sulfonamides and their derivatives. mdpi.comresearchgate.net
Alkyne Functionalization and Derivatization Strategies
The terminal alkyne group in this compound is a versatile functional handle that can participate in a variety of powerful chemical transformations, enabling its use as a building block for more complex molecular architectures.
Copper-Catalyzed Alkynylation and Cycloaddition Reactions (e.g., CuAAC)
The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.govorganic-chemistry.org This reaction provides a highly efficient and regioselective pathway to 1,4-disubstituted 1,2,3-triazoles by coupling the alkyne with an organic azide (B81097). researchgate.netresearchgate.netbeilstein-journals.org The CuAAC reaction is renowned for its reliability, mild reaction conditions, and tolerance of a wide array of functional groups, including the sulfonamide moiety. beilstein-journals.orgacs.org
The catalytic cycle is typically initiated using a Cu(I) source, which can be a Cu(I) salt or generated in situ from a Cu(II) salt (like copper(II) sulfate) with a reducing agent such as sodium ascorbate. organic-chemistry.orgbeilstein-journals.orgacs.org The mechanism involves the formation of a copper acetylide intermediate which then reacts with the azide. researchgate.netacs.org This methodology has been widely used to link sulfonamide-containing fragments with other molecular scaffolds, creating diverse compound libraries for various applications, including medicinal chemistry. nih.govresearchgate.net For example, the reaction is effective for both aliphatic and aromatic partners, providing the corresponding N-sulfonyl-1,2,3-triazole products in excellent yields, often within minutes. researchgate.net
| Alkyne Substrate | Azide Substrate | Copper Catalyst System | Product Type |
| Terminal Alkyne | Sulfonyl Azide | Cu(OAc)₂·H₂O / 2-aminophenol | N-Sulfonyl-1,2,3-triazole |
| Phenylacetylene | Benzyl Azide | [(SIMes)CuBr] | 1-Benzyl-4-phenyl-1H-1,2,3-triazole |
| Propargyl Alcohol | N-Sulfonyl Azide | Not Specified | 1-(N-sulfonyl-1,2,3-triazol-4-yl)alkanol |
| N,4-dimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide | Aryl Azides | Copper-based | N,4-dimethyl-N-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide |
This table illustrates the versatility of the CuAAC reaction in synthesizing various triazole derivatives, including those incorporating a sulfonamide group. researchgate.netbeilstein-journals.orgbohrium.com
Gold-Catalyzed Approaches to N-Sulfonyl Amino Ketones involving Alkynes
Gold catalysts, both Au(I) and Au(III), are exceptionally effective at activating the carbon-carbon triple bond of alkynes towards nucleophilic attack. acs.orgnih.gov This reactivity can be harnessed to synthesize a variety of complex molecules, including N-sulfonyl amino ketones, from alkyne precursors. A common strategy involves the gold-catalyzed oxidative functionalization of a terminal alkyne. nih.gov
In the presence of a gold catalyst and an appropriate oxidant (e.g., a sulfoxide (B87167) or an N-oxide), a terminal alkyne can be converted into a highly electrophilic α-oxo gold carbene intermediate. nih.gov This reactive species can then be trapped by various nucleophiles. For the synthesis of N-sulfonyl amino ketones, this could involve an intramolecular cyclization of a suitably positioned sulfonamide nitrogen onto the newly formed carbonyl group or an intermolecular reaction. nih.gov
For example, research has shown that gold catalysis can facilitate the synthesis of N-sulfonyl enaminone isomers from the reaction of sulfonamides with ynones. acs.org More directly related, gold-catalyzed oxidation of terminal alkynes has been used to generate α-halogenated ketones and substituted glyoxals. nih.gov One study demonstrated that an oxidative gold catalysis approach could form a methanesulfonyloxymethyl ketone intermediate from a tertiary amine alkyne. nih.gov Gold catalysts also enable intramolecular cyclization of N-sulfonylated substrates containing alkynes to produce important N-heterocycles like pyrrolin-4-ones. researchgate.net These examples underscore the potential of gold-catalyzed methodologies to transform the alkyne terminus of this compound into complex ketone-containing structures.
Oxidative S-N Coupling Reactions Involving this compound Precursors
The formation of the sulfur-nitrogen (S-N) bond is the cornerstone of sulfonamide synthesis. Oxidative S-N coupling reactions represent a powerful and increasingly utilized strategy, offering an alternative to traditional methods that often rely on pre-functionalized and highly reactive starting materials like sulfonyl chlorides. researchgate.netresearchgate.net These oxidative methods typically involve the reaction between a sulfur-containing precursor (S-reagent) and an amine precursor (N-reagent) in the presence of an oxidant. researchgate.net For the synthesis of this compound, the key precursors would be pent-4-yn-1-amine and a suitable sulfur source.
Oxidative strategies can proceed through either radical or ionic mechanisms. researchgate.net A common approach involves the oxidation of S-reagents such as thiols or sulfinic acids to generate a reactive species that subsequently couples with an amine. researchgate.net Mild oxidants like hypervalent iodine compounds (e.g., diacetoxyiodobenzene (B1259982) - PIDA) and various metal salts, particularly copper, are frequently employed to avoid over-oxidation of the starting materials. researchgate.netorganic-chemistry.org
Recent advancements have focused on the direct oxidative coupling of thiols and amines, which are readily available and inexpensive commodity chemicals. acs.org An environmentally benign electrochemical method has been developed that enables this transformation without the need for sacrificial reagents or catalysts, driven entirely by electricity. acs.org This method has shown broad applicability, including with propargylamine, an analogue of a precursor to this compound, demonstrating its potential for creating alkyne-containing sulfonamides. acs.org
Another notable metal-free approach involves the reaction between terminal alkynes and sulfonamides using PIDA under ambient air, which yields α-sulfonylamino ketones. organic-chemistry.org While this reaction modifies the alkyne, it demonstrates the utility of hypervalent iodine in activating S-N bond formation in the presence of an alkyne moiety.
The table below summarizes various oxidative S-N coupling methods applicable to the synthesis of sulfonamide precursors.
| S-Reagent | N-Reagent | Oxidant/Catalyst | Key Features |
| Thiophenol | Cyclohexylamine | Electricity (Electrochemical) | Catalyst-free, rapid (5 min), environmentally benign. acs.org |
| Aryl Thiols | Amines | I2O5 | Metal-free, mild conditions. researchgate.net |
| Terminal Alkynes | Benzenesulfonamide | PIDA | Metal-free, forms α-sulfonylamino ketones. organic-chemistry.org |
| Thiosulfonates | Amines | N-bromosuccinimide or Cu-catalyst | Stable and non-toxic S-reagent. researchgate.net |
Green Chemistry Principles in the Synthesis of this compound Analogues
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for pharmacologically relevant molecules. nih.gov The synthesis of this compound analogues has benefited significantly from these principles, focusing on aspects such as the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.govrsc.org
One of the primary tenets of green chemistry is the replacement of volatile and toxic organic solvents with greener alternatives. Water has been successfully employed as a solvent for sulfonamide synthesis. rsc.org A facile and environmentally benign method describes the synthesis of sulfonamides in aqueous media under dynamic pH control, using equimolar amounts of the amine and sulfonyl chloride, thereby omitting the need for organic bases. rsc.org Product isolation is simplified to filtration after acidification, minimizing waste. rsc.org
The use of heterogeneous, recyclable catalysts is another cornerstone of green synthesis. A novel method for the direct coupling of alcohols and sulfonamides has been developed using a nanostructured ruthenium-on-ferric-oxide (nano-Ru/Fe₃O₄) catalyst. nih.gov This domino dehydrogenation-condensation-hydrogenation sequence is advantageous as the magnetic properties of the catalyst allow for its easy separation and reuse. nih.gov This approach could be adapted for the synthesis of this compound from pent-4-yn-1-ol.
Energy efficiency is often addressed through the use of microwave irradiation or ultrasound. nih.gov These techniques can dramatically reduce reaction times and improve yields compared to conventional heating. nih.gov For instance, microwave-assisted synthesis of sulfonamides from sulfonic acids or their salts has been shown to be high-yielding and tolerant of various functional groups. organic-chemistry.org Similarly, ultrasound-assisted synthesis in aqueous media has been demonstrated as an ecological method for preparing sulfonamide derivatives. nih.gov
Photoredox catalysis also presents a green approach for constructing alkyne-containing sulfonamide analogues. A copper-photocatalyzed oxy-sulfonylation of terminal alkynes has been reported, which proceeds under mild conditions and tolerates a wide range of functional groups. rsc.org This method's eco-friendliness and efficiency have been highlighted by green chemistry metric evaluations. rsc.org
The table below outlines several green synthetic approaches relevant to the synthesis of this compound analogues.
| Green Principle | Method | Reagents/Conditions | Advantages |
| Green Solvents | Synthesis in water | Arylsulfonyl chlorides, amines, water | Avoids organic bases and solvents, simple workup. rsc.org |
| Recyclable Catalysts | Domino reaction with nano-catalyst | Alcohols, sulfonamides, nano-Ru/Fe₃O₄ | Recyclable magnetic catalyst, high yields. nih.gov |
| Energy Efficiency | Microwave-assisted synthesis | Sulfonic acids/salts, amines, microwave irradiation | Rapid, high-yielding, good functional group tolerance. organic-chemistry.org |
| Energy Efficiency | Ultrasound-assisted synthesis | Arylsulfonyl chlorides, amines, H₂O, K₂CO₃, ultrasound | Ecological, rapid, good yields. nih.gov |
| Photoredox Catalysis | Oxy-sulfonylation of terminal alkynes | Terminal alkynes, sulfonyl chlorides, Cu-catalyst, light | Eco-friendly, highly efficient, mild conditions. rsc.org |
| Solvent-Free | Mechanochemistry | Solid reagents, ball milling | Reduces solvent waste, can lead to higher yields and shorter reaction times. acs.org |
Mechanistic Elucidation and Reactivity Profile of Pent 4 Yne 1 Sulfonamide
Reaction Mechanisms Involving the Sulfonamide Functional Group
The sulfonamide moiety is a critical pharmacophore and a versatile functional group in organic synthesis. Its reactivity is characterized by processes involving both nucleophilic additions and radical-initiated transformations.
Nucleophilic Addition Reactions of Sulfonamides
The sulfonamide group can participate in nucleophilic substitution reactions. The lone pair of electrons on the nitrogen atom can attack an electrophilic sulfur atom, such as in methanesulfonyl chloride, leading to the formation of a sulfonamide bond. This reaction is typically carried out in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. The reaction conditions often involve solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) at temperatures ranging from 0°C to room temperature.
In some instances, the sulfonamide's NH group can be deprotonated by a base to form a nucleophilic amide ion. This anion can then participate in substitution reactions. For example, the use of cesium carbonate as a base can facilitate the alkylation of a sulfonamide. Furthermore, Lewis acids can be employed to activate sulfonyl fluorides towards nucleophilic addition with amines, providing a pathway to a diverse range of sulfonamides. researchgate.netthieme-connect.com
Radical-Initiated Processes in Sulfonamide Transformations
The sulfonamide group can also be involved in radical-initiated reactions. For instance, the OH radical-initiated atmospheric degradation of some sulfonamides proceeds via a direct hydrogen abstraction mechanism. cdnsciencepub.com Theoretical studies on methane (B114726) sulfonamide have shown that the abstraction of a hydrogen atom from the –NH2 group by an OH radical is a major pathway. acs.org
Recent advancements have demonstrated the functionalization of sulfonamides through sulfonyl radical intermediates under mild photocatalytic conditions. acs.org These versatile reactive intermediates can participate in reactions such as the hydrosulfonylation of alkenes. acs.org Additionally, iminyl radical-initiated sulfonylation of alkenes using rongalite under photoredox conditions provides a pathway to various pyrrole-substituted aliphatic sulfones or sulfonamides. rsc.org Radical cyclizations of ene sulfonamides can lead to the formation of polycyclic imines through the elimination of a sulfonyl radical. nih.gov
Reactivity of the Terminal Alkyne Moiety in Pent-4-yne-1-sulfonamide
The terminal alkyne in this compound is a key functional group that enables a variety of powerful chemical transformations, most notably "click chemistry."
Click Chemistry Mechanisms (e.g., Azide-Alkyne Cycloadditions)
The terminal alkyne is a prime substrate for azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This reaction, particularly the copper-catalyzed version (CuAAC), is highly efficient for forming 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.orgnih.gov The mechanism of CuAAC is believed to proceed in a stepwise manner. nih.govrsc.org The copper(I) catalyst first forms a π-complex with the alkyne, increasing the acidity of the terminal proton. wikipedia.orgnih.gov Deprotonation by a base then leads to a copper acetylide intermediate. wikipedia.org This intermediate then reacts with the azide (B81097), and subsequent cyclization and protonation yield the triazole product. wikipedia.org The reaction is known for its high yields, broad functional group tolerance, and stereoselectivity. nih.gov
Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to a six-membered ruthenacycle, followed by reductive elimination to form the triazole. organic-chemistry.org Unlike CuAAC, RuAAC can also be utilized with internal alkynes. organic-chemistry.org
Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Catalyst | Copper(I) salts | Ruthenium complexes (e.g., Cp*RuCl) |
| Product | 1,4-disubstituted 1,2,3-triazoles | 1,5-disubstituted 1,2,3-triazoles |
| Alkyne Substrate | Terminal alkynes | Terminal and internal alkynes |
| Mechanism | Stepwise, involves copper acetylide intermediate | Concerted, involves ruthenacycle intermediate |
Role in Domino and Cascade Reactions
The alkyne functionality of this compound can participate in domino and cascade reactions, allowing for the rapid construction of complex molecular architectures. For instance, a palladium-catalyzed domino reaction of 2-azidosulfonamides with isocyanides leads to the synthesis of 3-amino-substituted 1,2,4-benzothiadiazine 1,1-dioxides. researchgate.net Gold(I) catalysts can facilitate a domino ring-opening ring-closing hydroamination of methylenecyclopropanes with sulfonamides to produce pyrrolidine (B122466) derivatives. acs.org Furthermore, rhodium-catalyzed domino reactions involving hydroformylation of α-alkynoic acids followed by Michael addition of arenes can lead to β-aryl aldehydes. nih.gov
Protonation and Cyclization Initiated Pathways
The terminal alkyne can be protonated under acidic conditions, initiating cyclization pathways. For example, ortho-alkynylarylketones, which can be synthesized from precursors like pent-4-yn-1-ol, undergo selective 6-endo-dig cyclization when treated with (+)-CSA to form 2-phenylnaphthalen-1-ol intermediates. scispace.com Gold-catalyzed 5-endo-dig cyclization of chiral homopropargyl sulfonamides can lead to the formation of various enantioenriched pyrrolidines through a tandem cycloisomerization and dimerization process. core.ac.uk Cationic cyclization reactions utilizing alkynes as terminating groups are a valuable tool in the biomimetic synthesis of natural products. rsc.org
Catalytic Principles Governing Transformations of this compound
The transformation of this compound is predominantly achieved through catalytic methods, which can be broadly categorized into transition metal catalysis, metal-free catalysis, and Brønsted acid catalysis. Each of these approaches offers unique mechanistic routes and leads to distinct product profiles.
Transition Metal Catalysis (e.g., Copper, Gold, Palladium)
Transition metals, particularly copper, gold, and palladium, have proven to be highly effective in catalyzing reactions involving this compound and its derivatives. These metals activate the alkyne moiety, facilitating a range of cyclization and coupling reactions.
Copper Catalysis:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent reaction for sulfonamides containing an alkyne group. beilstein-journals.orgnih.gov This "click chemistry" reaction is known for its high efficiency, regioselectivity, and broad substrate scope, reliably producing 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide to form the triazole ring. nih.gov The reaction is generally insensitive to many functional groups and can be performed under mild conditions, often in aqueous solutions. beilstein-journals.org However, with sulfonyl azides, the reaction can sometimes lead to byproducts due to the electron-withdrawing nature of the sulfonyl group, which can destabilize the resulting triazole. nih.gov
| Catalyst System | Substrate | Product | Key Features |
| Cu(I) salts | Terminal Alkyne, Azide | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild conditions, broad functional group tolerance. beilstein-journals.orgnih.gov |
| Cu(OAc)2·H2O / 2-aminophenol | Terminal Alkyne, Sulfonyl Azide | 4-substituted N-sulfonyl-1,2,3-triazole | High yield and selectivity in a short time. researchgate.net |
Gold Catalysis:
Gold catalysts, typically in the +1 oxidation state, are particularly effective in promoting the cyclization of propargyl sulfonamides. organic-chemistry.orgfigshare.comacs.org Gold's high affinity for alkynes facilitates intramolecular nucleophilic attack, leading to the formation of various heterocyclic structures. For instance, gold-catalyzed cyclization of 1-(2′-azidoaryl)propargylsulfonamides yields 3-sulfonamidoquinolines through a 6-endo-dig cyclization followed by a 1,2-N migration. figshare.comacs.org The reaction proceeds via an α-imino gold carbene intermediate. figshare.comacs.org Furthermore, the choice of ligands in gold catalysis can control the stereochemical outcome of the reaction. For example, using a chiral bifunctional phosphine (B1218219) ligand with a gold catalyst can lead to the asymmetric synthesis of chiral 3-pyrrolines from propargylic sulfonamides with excellent diastereoselectivity. organic-chemistry.org The catalyst can also influence the reaction pathway, leading to divergent synthesis of different products from the same starting material. researchgate.netnih.gov
| Catalyst System | Substrate | Product | Key Features |
| Au(I) catalyst | 1-(2′-azidoaryl)propargylsulfonamides | 3-sulfonamidoquinolines | Highly selective 1,2-N migration via an α-imino gold carbene intermediate. figshare.comacs.org |
| Au(I) with chiral phosphine ligand | Propargylic sulfonamides | Chiral 3-pyrrolines | Asymmetric isomerization and cyclization with high diastereoselectivity. organic-chemistry.org |
| Echavarren's gold(I) catalyst | N-propargyl-N-vinyl sulfonamides | 2-sulfonylmethyl pyrroles | Catalyst-controlled divergent synthesis. researchgate.netnih.gov |
| PPh3AuCl/AgSbF6 | N-propargyl-N-vinyl sulfonamides | Dihydropyridines | Catalyst-controlled divergent synthesis. researchgate.netnih.gov |
Palladium Catalysis:
Palladium catalysts are widely used for cross-coupling reactions, such as the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides. google.com This reaction can be applied to substrates like this compound to introduce aryl or vinyl substituents to the alkyne terminus. Palladium-catalyzed reactions can also be used for intramolecular cyclizations. For example, a palladium catalyst can facilitate an intramolecular Heck reaction of unsaturated sulfonamides to form cyclic saturated counterparts. researchgate.net Mechanistic studies suggest that these reactions can proceed through a redox-neutral Pd(II) catalytic cycle. nih.gov
| Catalyst System | Substrate | Product | Key Features |
| Pd(OAc)2 or Pd2(dba)3 | Aryl halide, Terminal alkyne | Aryl alkyne | Sonogashira coupling, can be performed without phosphine ligands or Cu(I) co-catalyst. google.com |
| Palladium catalyst | Unsaturated sulfonamides | Cyclic saturated sultams | Intramolecular Heck reaction followed by transfer hydrogenation in one pot. researchgate.net |
| Pd(II) with P,N-ligand | Terminal alkyne, Internal alkyne | 1,3-enynes | Regioselective dimerization with suppression of E/Z-isomerization. nih.gov |
Metal-Free Catalytic Systems
While transition metals are powerful catalysts, metal-free approaches offer advantages in terms of cost, toxicity, and ease of product purification. These systems often rely on the inherent reactivity of the substrates under specific conditions or the use of organocatalysts. For acetylenic sulfonamides, intramolecular cyclizations can be achieved under metal-free conditions. researchgate.netacs.org For instance, acid-mediated intramolecular cyclizations of (N-aryl)-acetylenic sulfonamides can lead to the formation of fused and spirocyclic sultams. acs.org The reaction pathway is often dictated by the substituents on the N-aryl group. acs.org Another approach involves photoinduced intramolecular arylation of N-aryl-2-halobenzenesulfonamides to synthesize dibenzosultams without the need for a transition metal. acs.org Furthermore, ynamides can be synthesized from sulfonamides and (Z)-1,2-dichloroalkenes or alkynyl chlorides in a transition-metal-free, one-step process. acs.org
| Reaction Type | Substrate | Product | Key Features |
| Acid-mediated intramolecular cyclization | (N-aryl)-acetylenic sulfonamides | Fused and spirocyclic sultams | Divergent synthesis based on N-aryl substituent. acs.org |
| Photoinduced intramolecular arylation | N-aryl-2-halobenzenesulfonamides | Dibenzosultams | Metal-free C-C bond formation under soft conditions. acs.org |
| One-step ynamide synthesis | Sulfonamides, (Z)-1,2-dichloroalkenes or alkynyl chlorides | Ynamides | Transition-metal-free, compatible with various functional groups. acs.org |
Brønsted Acid Catalysis (e.g., Triflimide)
Brønsted acids, such as triflimide (HNTf2), can catalyze the hydroamination of alkynes. scispace.comrsc.org This involves the addition of an N-H bond across the carbon-carbon triple bond. In the context of this compound, the sulfonamide nitrogen can act as the nucleophile. The Brønsted acid activates the alkyne by protonation, making it more susceptible to nucleophilic attack. The use of chiral Brønsted acids can also lead to asymmetric transformations. For example, chiral N-phosphoryl sulfonamide Brønsted acids have been used in the asymmetric transfer hydrogenation of quinoline-2-carboxylates. mcgill.ca While not directly a reaction of this compound, this demonstrates the potential of chiral Brønsted acids to induce enantioselectivity in reactions involving sulfonamide moieties. It has been noted that in many metal-catalyzed hydroamination reactions, Brønsted acids are used as additives or co-catalysts, highlighting the synergistic potential between these catalytic systems. rsc.org
| Catalyst | Reaction Type | Substrate | Product | Key Features |
| Triflimide (HNTf₂) | Hydroamination | Alkyne, Amine | Addition of N-H across the alkyne. scispace.comrsc.org | |
| Chiral N-phosphoryl sulfonamide Brønsted acids | Asymmetric transfer hydrogenation | Quinoline-2-carboxylates | Enantioselective synthesis of tetrahydroquinoline-2-carboxylates. mcgill.ca | |
| Triflic acid | Intermolecular hydroamination | Vinyl arenes, Fmoc-NH₂ | Metal-free synthesis of primary amine derivatives. rsc.org |
Structure Activity Relationship Sar of Pent 4 Yne 1 Sulfonamide Derivatives in Molecular Recognition and Interaction
Conformational and Electronic Influences of the Pent-4-yne Moiety on Sulfonamide Activity
The activity of sulfonamide-based compounds is profoundly influenced by their three-dimensional shape and electronic properties. The pent-4-yne moiety in Pent-4-yne-1-sulfonamide introduces specific conformational and electronic characteristics that are distinct from traditional aryl or simple alkyl sulfonamides.
Conformational Influences: The four-carbon alkyl chain provides significant conformational flexibility, allowing the molecule to adopt various shapes to fit into different binding pockets. However, the terminal alkyne imposes a rigid, linear geometry on the end of the chain. This combination of a flexible linker and a rigid terminus can be crucial for orienting the key pharmacophoric elements—the sulfonamide group and the alkyne—for optimal interaction with a biological target. Studies on similar flexible sulfonamides have shown that such conformational freedom is a key determinant of binding affinity.
Electronic Influences: The sulfonamide group is strongly electron-withdrawing, which impacts the electronic environment of the entire molecule. nih.govresearchgate.net This effect increases the acidity of the sulfonamide proton (N-H), making it a better hydrogen bond donor. The terminal alkyne also possesses unique electronic features:
π-System: The triple bond creates a region of high electron density, capable of participating in π-π stacking or cation-π interactions with aromatic residues in a protein binding site.
Weak Acidity: The terminal proton on the alkyne is weakly acidic and can act as a hydrogen bond donor in specific environments.
Inductive Effects: The sp-hybridized carbons of the alkyne are more electronegative than sp3-hybridized carbons, exerting a mild electron-withdrawing effect along the alkyl chain.
Theoretical calculations on related molecules show that electron-withdrawing groups attached to the sulfonamide core can decrease the energy of both sigma and pi orbitals, which can modulate binding affinities to different targets. nih.gov
Impact of N-Substitution Patterns on the Functional Efficacy of this compound Analogues
Modification of the sulfonamide nitrogen (N-substitution) is a classical strategy in medicinal chemistry to modulate the pharmacological properties of sulfonamide-based drugs. openaccesspub.orgresearchgate.net For this compound analogues, the nature of the N-substituent can drastically alter potency, selectivity, and pharmacokinetic properties.
Introducing substituents on the nitrogen atom can:
Alter Hydrogen Bonding: A primary sulfonamide (-SO₂NH₂) can act as both a hydrogen bond donor and acceptor. N-alkylation to a secondary sulfonamide (-SO₂NHR) removes one hydrogen bond donor site but allows for the introduction of new functional groups.
Introduce Steric Hindrance: Bulky N-substituents can direct the orientation of the molecule within a binding site or prevent it from binding to off-targets, thereby increasing selectivity.
The following table illustrates hypothetical SAR data for N-substituted this compound analogues, based on general principles observed in other sulfonamide series.
| Compound | N-Substituent (R) | Hypothetical IC₅₀ (µM) | Key Observations |
|---|---|---|---|
| 1 (Parent) | -H | 50.0 | Baseline activity; acts as H-bond donor/acceptor. |
| 2 | -CH₃ | 25.5 | Small alkyl group may improve hydrophobic interactions. |
| 3 | -CH₂CH₂OH | 45.2 | Polar group improves solubility but may reduce binding affinity if pocket is hydrophobic. |
| 4 | -Phenyl | 8.1 | Aromatic ring can engage in additional π-stacking interactions, significantly improving potency. |
| 5 | -Benzyl | 12.3 | Flexible aromatic group offers alternative binding modes compared to a directly attached phenyl ring. |
Comparative SAR Analysis with Aryl and Other Alkyl Sulfonamide Scaffolds
Comparing the this compound scaffold to more common aryl and saturated alkyl sulfonamides reveals key differences in their potential for molecular interactions.
Aryl Sulfonamides: These compounds, such as benzenesulfonamide, feature a rigid, planar aromatic ring directly attached to the sulfonyl group. This rigidity can be advantageous for achieving high-affinity binding if the ring perfectly complements the target's shape. However, it also limits the molecule's ability to adapt to different binding sites. Aryl rings are also common sites of metabolic hydroxylation. Studies have demonstrated that interactions between the sulfonamide NH group and the π-system of the aryl ring can stabilize the molecule's conformation. sdu.dk
Saturated Alkyl Sulfonamides: Scaffolds like pentane-1-sulfonamide (B1279081) lack the unique electronic features of the alkyne. While they possess conformational flexibility similar to the pentynyl chain, they cannot participate in the specific π-system interactions that the alkyne allows. Their interactions are primarily limited to hydrophobic and van der Waals forces.
This compound: This scaffold offers a hybrid approach. It maintains the conformational flexibility of an alkyl chain while incorporating the electronically active and sterically defined alkyne group. This allows it to probe binding sites in a way that is distinct from both purely aromatic and saturated aliphatic analogues. The linear alkyne can reach into narrow, deep pockets that might not accommodate a bulky aryl group.
Rational Design Principles for Modulating Molecular Interactions based on this compound Core
The structural and electronic features of the this compound core provide a versatile platform for the rational design of targeted molecules. nih.govmdpi.com
Key Design Principles:
Chain Length Modification: The length of the alkyl chain can be systematically varied (e.g., from but-3-yne to hex-5-yne) to optimize the distance between the sulfonamide "anchor" and the terminal alkyne "probe," thereby maximizing interactions with a specific target.
Alkyne as a Reactive Handle: The terminal alkyne is an ideal functional group for "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition). This allows for the covalent attachment of larger fragments, such as fluorescent tags, biotin (B1667282) labels for target identification, or moieties designed to target a secondary binding pocket. This has been demonstrated in the synthesis of complex sulfonamide-triazole hybrids. bohrium.com
Bioisosteric Replacement: The alkyne can be replaced with other bioisosteres, such as a nitrile (-C≡N) or a small cyclopropyl (B3062369) ring, to fine-tune electronic properties and binding geometry while maintaining a similar size and shape.
N-Substitution for Targeting: As detailed in section 4.2, the N-substituent can be tailored to introduce specific interactions. For example, adding a basic amine could form a salt bridge with an acidic residue (e.g., aspartate or glutamate) in the target protein, significantly enhancing affinity and selectivity.
The following table summarizes design strategies based on the this compound core.
| Structural Moiety | Design Strategy | Intended Outcome |
|---|---|---|
| Alkyl Chain | Vary length (n=2, 3, 4) | Optimize spacing and positioning within the binding site. |
| Terminal Alkyne | Use in click chemistry | Covalent modification, attachment of probes, or fragment linking. |
| Terminal Alkyne | Replace with bioisostere (e.g., -CN) | Modulate electronics and hydrogen bonding capability. |
| Sulfonamide Nitrogen | Introduce diverse R-groups (aryl, heterocyclic, etc.) | Enhance potency, tune physicochemical properties, and achieve selectivity. |
By systematically applying these principles, the this compound scaffold can be effectively optimized for high-affinity and selective interaction with a wide range of biological targets.
Applications of Pent 4 Yne 1 Sulfonamide in Advanced Organic Synthesis and Materials Science
Pent-4-yne-1-sulfonamide as a Versatile Building Block in Complex Molecule Synthesis
The presence of both a terminal alkyne and a sulfonamide group within the same molecule imparts significant versatility to this compound, rendering it a highly useful building block in the synthesis of complex molecules. These two functional groups can be addressed selectively under different reaction conditions, allowing for a stepwise and controlled construction of intricate molecular frameworks.
The terminal alkyne is amenable to a wide range of transformations, including carbon-carbon bond-forming reactions that are fundamental to extending molecular complexity. Notable examples include the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comwikipedia.org This reaction allows for the direct attachment of the pentynylsulfonamide scaffold to various aromatic and vinylic systems, which are common motifs in pharmaceuticals and functional materials.
Furthermore, the alkyne moiety can participate in various cycloaddition reactions. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important pharmacophores and stable linkers in chemical biology and materials science. nih.gov
Concurrently, the primary sulfonamide group offers another site for molecular elaboration. It can be N-alkylated or N-arylated to introduce further diversity. Additionally, the sulfonamide nitrogen can act as a nucleophile in various reactions, or the entire group can serve as a directing group in transition metal-catalyzed C-H activation reactions, enabling functionalization at otherwise unreactive positions. The ability to perform these transformations on a molecule that also contains a reactive alkyne handle underscores the value of this compound as a multifaceted building block.
The orthogonality of the alkyne and sulfonamide groups is a key feature. For instance, one could first perform a Sonogashira coupling on the alkyne, followed by an N-alkylation of the sulfonamide, or vice versa, with minimal interference between the two reactive sites. This strategic flexibility is highly desirable in the multi-step synthesis of complex target molecules.
| Reaction Type | Functional Group | Potential Products | Significance in Complex Synthesis |
| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl-substituted alkynes | Construction of conjugated systems, linking to aromatic cores. nrochemistry.comwikipedia.org |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Terminal Alkyne | 1,2,3-Triazoles | Formation of stable heterocyclic linkers, synthesis of bioactive molecules. wikipedia.orgorganic-chemistry.orgnih.gov |
| N-Alkylation/N-Arylation | Sulfonamide | N-Substituted sulfonamides | Introduction of molecular diversity, modification of biological activity. |
| Directed C-H Activation | Sulfonamide | Functionalized aromatic systems | Site-selective introduction of new bonds. |
Strategic Incorporation into Heterocyclic Architectures
Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery. nih.gov this compound serves as an excellent precursor for the synthesis of various sulfonamide-containing heterocyclic architectures, leveraging the reactivity of its terminal alkyne.
One of the most powerful methods for incorporating the this compound scaffold into a heterocyclic system is the [3+2] cycloaddition reaction between its alkyne functionality and an azide (B81097). This copper-catalyzed "click" reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov The resulting triazole ring is not only a stable aromatic system but also a known bioisostere for amide bonds, often leading to improved metabolic stability and pharmacokinetic properties in drug candidates. nih.gov By reacting this compound with various organic azides, a library of novel sulfonamide-triazole hybrids can be readily synthesized for biological screening. nih.govnih.gov
Beyond triazoles, the alkyne group can be utilized in other cycloaddition reactions to form different heterocycles. For instance, reactions with nitrones can lead to the formation of isoxazolines, and with nitrile oxides to isoxazoles. These five-membered heterocyclic rings are also prevalent in many biologically active compounds.
Furthermore, intramolecular cyclization strategies can be envisioned. After modification of the sulfonamide nitrogen with a suitable functional group, it could potentially undergo a cyclization reaction with the alkyne at the other end of the carbon chain to form medium-sized nitrogen- and sulfur-containing rings. For example, the synthesis of pyrrolidine (B122466) derivatives can be achieved through various synthetic routes, including 1,3-dipolar cycloadditions and intramolecular cyclizations. researchgate.netnih.govmdpi.com By analogy, this compound derivatives could be designed to undergo similar transformations to yield novel sulfonamide-containing pyrrolidines. nih.gov
| Heterocyclic System | Synthetic Strategy | Key Reagents | Significance |
| 1,2,3-Triazole | [3+2] Azide-Alkyne Cycloaddition (CuAAC) | Organic azide, Cu(I) catalyst | Access to bioactive scaffolds, stable linkers. organic-chemistry.orgnih.govnih.gov |
| Pyrrolidine | Intramolecular Cyclization / 1,3-Dipolar Cycloaddition | (Requires prior N-functionalization) | Core structure in many natural products and pharmaceuticals. researchgate.netnih.govmdpi.comnih.gov |
| Isoxazole | [3+2] Cycloaddition | Nitrile oxide | Prevalent motif in medicinal chemistry. |
Development of Sulfonyl-Containing Compounds through this compound Derivatives
The sulfonamide moiety in this compound is not merely a passive structural element; it is a functional group that can be further elaborated to generate a variety of other sulfonyl-containing compounds. nih.gov The primary sulfonamide (-SO₂NH₂) can be viewed as a versatile precursor for the synthesis of more complex sulfonamide derivatives, which are a cornerstone of modern medicinal chemistry. sci-hub.se
One of the most common transformations of a primary sulfonamide is N-alkylation or N-arylation to produce secondary or tertiary sulfonamides. This can be achieved by reacting this compound with a range of alkyl or aryl halides under basic conditions. This derivatization is crucial in drug design as the nature of the substituent on the sulfonamide nitrogen can significantly influence the compound's biological activity, solubility, and pharmacokinetic profile.
Moreover, the primary sulfonamide group can be a precursor to other sulfur-based functional groups. For instance, it can be converted into a sulfonyl chloride (-SO₂Cl) through diazotization followed by treatment with a chloride source. The resulting sulfonyl chloride is a highly reactive intermediate that can be coupled with a wide array of nucleophiles, such as amines, alcohols, and thiols, to generate a diverse range of sulfonamides, sulfonates, and thioesters, respectively. This approach allows for the late-stage functionalization of the molecule, which is a highly valuable strategy in the rapid synthesis of compound libraries for drug discovery. nih.gov
The development of novel sulfonyl-containing compounds is of great interest due to their wide range of biological activities. Sulfonamides are found in drugs targeting various diseases, including bacterial infections, diabetes, and cancer. nih.gov The ability to start from a readily available building block like this compound and systematically modify the sulfonyl moiety provides a powerful platform for the discovery of new therapeutic agents.
| Derivative Type | Synthetic Transformation | Significance |
| N-Alkyl/Aryl Sulfonamides | N-alkylation/N-arylation | Modulation of biological activity and physicochemical properties. |
| Diverse Sulfonyl Derivatives (Sulfonamides, Sulfonates, etc.) | Conversion to sulfonyl chloride followed by nucleophilic substitution | Access to a broad range of sulfonyl-containing compounds for screening. nih.gov |
Precision Deuteration Utilizing Alkyne Functionality
The terminal alkyne of this compound provides a strategic site for the introduction of deuterium (B1214612), a stable isotope of hydrogen. The acidic nature of the terminal alkyne proton (pKa ≈ 25) allows for its facile exchange with deuterium from a suitable source under relatively mild conditions. This process, known as H/D exchange, is a powerful tool for precision deuteration. nih.govnih.gov
Base-catalyzed H/D exchange is a common method for deuterating terminal alkynes. nih.gov This can be achieved by treating this compound with a deuterium source, such as deuterium oxide (D₂O) or a deuterated solvent like DMSO-d₆, in the presence of a base. nih.govrsc.org The choice of base is crucial to avoid unwanted side reactions, with milder bases like potassium carbonate or calcium oxide often being preferred. nih.govmdpi.com
Alternatively, transition metal catalysis can be employed for the deuteration of terminal alkynes, often offering higher selectivity and milder reaction conditions. mdpi.commarquette.edu Catalysts based on copper, silver, or ruthenium have been shown to be effective for this transformation. nih.govmdpi.comrsc.org For instance, a copper(I) complex can catalyze the deuteration using a readily available and inexpensive deuterium source like technical grade acetone-d₆. mdpi.com Silver-catalyzed methods are also effective and can be particularly useful for substrates that are sensitive to basic conditions. nih.gov
The ability to selectively introduce deuterium at the terminal position of the alkyne is highly valuable. Deuterated compounds are widely used in mechanistic studies to probe reaction pathways through the kinetic isotope effect. In medicinal chemistry, the replacement of hydrogen with deuterium at a metabolic "soft spot" can slow down the rate of enzymatic degradation, leading to an improved pharmacokinetic profile of a drug candidate. nih.govbohrium.com The deuterated alkyne can then be carried through subsequent synthetic steps, such as cycloadditions, to generate deuterated heterocyclic compounds. nih.gov
| Deuteration Method | Catalyst/Base | Deuterium Source | Key Advantages |
| Base-Catalyzed Exchange | NaOH, CaO, K₂CO₃ | D₂O, DMSO-d₆ | Simple and cost-effective. nih.govrsc.org |
| Copper Catalysis | Cu(I) complexes | Acetone-d₆ | Mild conditions, good functional group tolerance. mdpi.com |
| Silver Catalysis | Ag salts | D₂O | Suitable for base-sensitive substrates. nih.govnih.gov |
| Ruthenium Catalysis | Ru(II) pincer complexes | D₂O | High efficiency and selectivity. rsc.org |
Pent 4 Yne 1 Sulfonamide in Chemical Biology: Probing and Modulation of Biological Systems
Development of Chemical Probes and Molecular Tools
Chemical probes are small molecules designed to selectively interact with and modulate the function of proteins or other biomolecules, enabling the study of biological processes in their native context. mskcc.orgnih.gov The development of these tools is a central focus of chemical biology. mskcc.org Pent-4-yne-1-sulfonamide functions as a bioorthogonal chemical probe. nih.gov Its key feature is the terminal alkyne, which serves as a chemical handle for click chemistry. nih.gov This allows researchers to use it in two-step labeling strategies. First, the sulfonamide moiety can be directed toward a target protein. Second, an azide-containing reporter molecule (like a fluorescent dye or an affinity tag) can be "clicked" onto the alkyne, allowing for visualization, isolation, or further analysis of the target biomolecule. mdpi.com This modularity makes it a versatile tool for creating customized probes to investigate a wide array of biological questions. nih.gov
Ligand-Directed Covalent Modification Strategies
Ligand-directed covalent modification is a powerful strategy to achieve high potency and selectivity for biological targets, including those historically considered "undruggable". nih.govnih.gov This approach uses a high-affinity ligand to guide a reactive group to a specific site on a target protein, leading to the formation of a covalent bond. While this compound itself has low binding affinity, its structure can be incorporated into more complex molecules designed for ligand-directed labeling. nih.gov In such a design, a potent ligand would direct the entire molecule to the desired protein target. The this compound portion would then serve as a bioorthogonal handle, positioned within the binding site. A subsequent click reaction could then be used to covalently attach a reporter group, effectively leaving a permanent tag on the protein of interest while the directing ligand can dissociate. nih.gov This strategy allows for the specific labeling of proteins without requiring a highly reactive covalent warhead on the initial probe.
Application in Protein Engineering and Functional Studies
Protein engineering involves the modification of protein structures to generate novel functions or materials. nih.gov Chemical probes like this compound contribute to this field by enabling the creation of protein-small molecule hybrids with unique properties. nih.gov By using this clickable sulfonamide to label proteins displayed on a yeast surface, for example, researchers can create engineered proteins covalently linked to a small molecule. nih.gov These hybrids can then be used in functional studies. For instance, attaching a specific sulfonamide to a protein can modulate its interaction with other molecules or enzymes. nih.gov This allows for detailed investigation into protein function, the study of post-translational modifications, and the development of new biomaterials with tailored activities. nih.gov
Design of Nucleophiles with Enhanced Reactivity for Biological Targets
The sulfonamide functional group is a key component in many therapeutic agents and chemical probes. nih.govnih.gov Its chemical properties, including its nucleophilicity and ability to form hydrogen bonds, can be finely tuned through synthetic chemistry to optimize interactions with biological targets. nih.gov this compound is a simple alkyl sulfonamide, which generally exhibits modest intrinsic reactivity and binding affinity compared to more complex aryl sulfonamides. nih.gov This makes it a suitable scaffold for fundamental studies where the primary interaction is not driven by the sulfonamide itself but by other parts of a larger probe molecule. The design of sulfonamide-based compounds involves modulating the electronic and steric properties of the group attached to the sulfur atom to enhance reactivity and selectivity for a specific biological target, such as the active site of an enzyme. nih.gov
Investigating Biological Barrier Transcytosis Mechanisms
The ability of molecules to traverse biological barriers, such as the blood-brain barrier (BBB) or the intestinal epithelium, is a critical area of study in chemical biology and pharmacology. Transcytosis, a process by which macromolecules are transported across the interior of a cell, is a key mechanism governing the passage of substances through these barriers. The development of chemical probes to investigate and quantify this process is essential for understanding the fundamental biology of these barriers and for designing effective drug delivery strategies. While the direct application of this compound in published transcytosis research is not extensively documented, its structure suggests its potential as a valuable tool in this field, leveraging the principles of bioorthogonal chemistry.
The terminal alkyne group in this compound serves as a bioorthogonal handle. This functional group is largely absent in biological systems and can undergo highly specific and efficient reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." This allows for the attachment of reporter molecules, such as fluorophores or affinity tags, to the sulfonamide probe after it has interacted with or traversed a biological barrier.
Hypothetical Application in a Transcytosis Assay:
To investigate the transcytosis of a small molecule across a cellular barrier, such as a monolayer of endothelial cells modeling the BBB, this compound could be administered to the apical side of the cell culture. At various time points, the basolateral media would be collected. The presence of the alkyne-tagged sulfonamide in the basolateral media would indicate that it has crossed the cellular barrier.
Quantification and Visualization:
Following collection, the basolateral media can be subjected to a click reaction with an azide-functionalized reporter molecule. For instance, reacting the media with an azide-containing fluorophore would allow for the quantification of the transported this compound using fluorescence spectroscopy. This would provide quantitative data on the rate and extent of transcytosis.
Furthermore, by fixing and permeabilizing the cell monolayer, click chemistry can be employed to visualize the intracellular localization of the probe. This could reveal the specific transcytotic pathway taken by the molecule, for example, whether it accumulates in endosomes or other vesicular structures during its transit across the cell.
Detailed Research Findings (Hypothetical Data):
To illustrate the potential research findings, the following hypothetical data tables are presented. These tables are based on the expected outcomes of an in vitro study using a human brain microvascular endothelial cell (hBMEC) monolayer as a model for the blood-brain barrier.
| Time (minutes) | Concentration in Basolateral Chamber (µM) | Apparent Permeability (Papp) (cm/s x 10-6) |
|---|---|---|
| 30 | 0.5 | 1.2 |
| 60 | 1.2 | 1.4 |
| 120 | 2.8 | 1.6 |
| 240 | 6.0 | 1.7 |
| Inhibitor | Target Pathway | Papp (cm/s x 10-6) | % Inhibition |
|---|---|---|---|
| Control (No Inhibitor) | - | 1.6 | 0% |
| Chlorpromazine (B137089) | Clathrin-mediated endocytosis | 0.8 | 50% |
| Filipin | Caveolae-mediated endocytosis | 1.4 | 12.5% |
| Cytochalasin D | Macropinocytosis | 1.5 | 6.25% |
The hypothetical data in Table 1 suggests that this compound can cross the hBMEC monolayer with an apparent permeability coefficient that increases over time, indicating a time-dependent transport process. Table 2 explores the potential mechanisms of transcytosis by using inhibitors of specific endocytic pathways. The significant reduction in permeability in the presence of chlorpromazine would suggest that the transcytosis of this compound is at least partially dependent on clathrin-mediated endocytosis.
The sulfonamide moiety itself is a common functional group in many drugs, and understanding its transport properties is of significant interest. The small size and synthetic tractability of this compound make it an attractive model compound for such studies. By systematically modifying the sulfonamide structure and observing the effects on transcytosis, researchers could gain valuable insights into the structure-activity relationships that govern the passage of small molecules across biological barriers. This knowledge is crucial for the rational design of new therapeutics with improved central nervous system penetration or oral bioavailability.
Computational and Theoretical Investigations of Pent 4 Yne 1 Sulfonamide
Quantum Chemical Calculations: Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For Pent-4-yne-1-sulfonamide, these methods would provide a detailed picture of its electron distribution, stability, and reactivity.
Density Functional Theory (DFT) Applications to Structural and Spectroscopic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. Applied to this compound, DFT calculations could predict a range of its properties. By solving approximations of the Schrödinger equation, DFT can determine the molecule's ground-state geometry, identifying bond lengths, bond angles, and dihedral angles with high accuracy.
Furthermore, DFT is a powerful tool for predicting spectroscopic properties. For instance, the vibrational frequencies corresponding to the stretching and bending of bonds can be calculated, which would correlate with experimental infrared (IR) and Raman spectra. Key vibrational modes for this compound would include the C≡C stretch of the alkyne, the S=O stretches of the sulfonamide group, and the N-H stretch. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental spectra.
Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C≡C | ~1.21 Å |
| S=O (avg) | ~1.45 Å | |
| S-N | ~1.65 Å | |
| C-S | ~1.78 Å | |
| Bond Angle | O=S=O | ~120° |
| C-S-N | ~107° |
Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual values would require specific DFT calculations for this compound.
Analysis of Protonation States and Reaction Energy Profiles
The sulfonamide group of this compound has an acidic proton on the nitrogen atom. Computational methods can be employed to calculate the acidity (pKa) of this proton, providing insight into the molecule's behavior in different pH environments. By calculating the Gibbs free energy change for the deprotonation reaction in a simulated solvent, a theoretical pKa value can be obtained. Understanding the protonation state is crucial for predicting its interactions with biological targets.
Furthermore, these calculations can map out the energy profiles of potential reactions involving this compound. For example, the terminal alkyne is a versatile functional group that can undergo various addition reactions. Quantum chemical calculations can model the reaction pathways of such transformations, identifying the structures and energies of transition states and intermediates. This information is vital for understanding reaction mechanisms and predicting reaction kinetics. One study has noted that this compound is an alkyl sulfonamide with a reduced potency in inhibiting carbonic anhydrases, showing an inhibition constant (Ki) greater than 10,000 nM nih.govresearchgate.netresearchgate.net.
Molecular Modeling and Conformational Analysis
While quantum chemical calculations provide detailed electronic information, they can be computationally expensive for large systems or extensive conformational sampling. Molecular modeling, often using molecular mechanics force fields, allows for the efficient exploration of the conformational landscape of this compound.
The flexible four-carbon chain connecting the alkyne and sulfonamide groups allows the molecule to adopt various three-dimensional shapes or conformers. Conformational analysis aims to identify the low-energy (and therefore most populated) conformers. This is achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure. The resulting potential energy surface would reveal the global minimum energy conformation and other local minima, separated by energy barriers. Understanding the preferred conformation is essential as the 3D shape of a molecule dictates how it can interact with other molecules, such as binding to a receptor or enzyme active site.
Table 2: Illustrative Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (C-C-S-N) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Min.) | ~60° (gauche) | 0.00 | 65 |
| 2 (Local Min.) | ~180° (anti) | 0.85 | 30 |
| 3 (Local Min.) | ~-60° (gauche) | 0.95 | 5 |
Note: This table presents a simplified, hypothetical outcome of a conformational search. The actual conformational preferences would depend on the force field used and the simulation environment.
Theoretical Studies on Reaction Pathways and Transition States
Building upon the analysis of reaction energy profiles, theoretical studies can provide a deep understanding of the mechanisms of reactions involving this compound. The terminal alkyne, for example, can participate in metal-catalyzed reactions like click chemistry (azide-alkyne cycloadditions) or hydroamination.
Computational chemistry can be used to model the entire reaction coordinate for such transformations. This involves locating the transition state structure for each step of the reaction. The transition state is the highest energy point along the reaction pathway and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate. Such studies are invaluable for optimizing reaction conditions and for designing new synthetic routes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While there are no extensive QSAR studies available for a series of this compound derivatives, the principles of QSAR can be described.
A QSAR study on derivatives of this compound would involve synthesizing or computationally generating a set of related molecules with varied substituents. For each molecule, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment).
The biological activity of each compound, for instance, its inhibitory activity against a specific enzyme, would be experimentally measured. Then, statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the observed activity. A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. Given the reported low inhibitory potency (Ki > 10,000 nM) of this compound against carbonic anhydrase, a QSAR study could explore modifications to the structure that might enhance this activity nih.govresearchgate.netresearchgate.net.
Future Research Trajectories and Interdisciplinary Perspectives
Advancements in Asymmetric Synthesis and Stereocontrol of Pent-4-yne-1-sulfonamide Analogues
The development of chiral sulfonamides is of paramount importance in medicinal chemistry and materials science. Future research is anticipated to focus on establishing robust methods for the asymmetric synthesis of this compound analogues, introducing stereocenters at various positions along the carbon chain.
Detailed research findings in related systems suggest that several strategies could be successfully applied. For instance, a sequential catalysis approach involving palladium-catalyzed cross-coupling followed by a copper-catalyzed enantioselective conjugate reduction has proven effective for creating chiral β-alkynyl sulfonyl derivatives nih.gov. This methodology could be adapted to synthesize analogues of this compound with a chiral center at the C-3 position. Furthermore, the development of novel chiral ligands and organocatalysts will be crucial for achieving high enantioselectivity. For example, organocatalytic atroposelective N-alkylation has been used for the synthesis of axially chiral sulfonamides, a strategy that could be explored for derivatives of this compound rsc.org.
Moreover, the diastereoselective addition of nucleophiles to chiral N-sulfonyl imines, which can be derived from chiral aldehydes, offers another pathway to stereocontrol in sulfonamide-containing molecules researchgate.net. The application of such methods would enable the synthesis of a diverse library of enantiomerically pure this compound analogues, paving the way for the investigation of their stereospecific interactions in biological systems and the development of chiral functional materials.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The terminal alkyne group in this compound is a gateway to a plethora of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" doaj.orgplos.org. This reaction allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions. Future research will undoubtedly leverage this reactivity for the construction of complex molecular architectures and bioconjugates.
Beyond standard click chemistry, the exploration of unprecedented transformations of the alkynyl sulfonamide moiety is a fertile ground for discovery. For example, 1,3-dipolar cycloaddition reactions with nitrones can lead to the formation of novel dihydroisoxazole (B8533529) derivatives, which have shown promising biological activity in other contexts ucl.ac.ukresearchgate.net. The development of new catalytic systems, such as synergistic photoredox and cobalt catalysis, could enable novel asymmetric annulation reactions with N-sulfonyl ketimines to produce chiral spirocyclic sultams chinesechemsoc.org.
Furthermore, the reactivity of the sulfonamide group itself can be modulated. Recent advances have shown that primary sulfonamides can be activated by pyrylium (B1242799) salts to form sulfonyl chlorides in situ, which can then react with a variety of nucleophiles nih.gov. This would allow for the late-stage functionalization of this compound derivatives, expanding their chemical diversity.
Integration into Advanced Functional Materials and Nanotechnologies
The unique properties of the alkynyl sulfonamide scaffold make it an attractive candidate for incorporation into advanced functional materials. The rigid, linear nature of the alkyne can be exploited in the design of novel polymers and porous materials. For instance, the polycoupling of alkynyl bromides and sulfonamides has been shown to produce poly(ynesulfonamide)s with high molecular weights and thermal stability acs.org. By designing bifunctional analogues of this compound, it is conceivable to create novel polymers with tailored electronic and physical properties.
In the realm of nanotechnology, the terminal alkyne provides a perfect anchor for grafting onto surfaces or nanoparticles functionalized with azide (B81097) groups via click chemistry. This could be utilized to modify the surface properties of materials, for example, by converting negatively charged sulfonate-modified carbon nanoparticles to positively charged sulfonamide-functionalized ones. Such modifications can influence solubility and facilitate the layer-by-layer assembly of thin films ucl.ac.uk.
Furthermore, the incorporation of this compound derivatives into metal-organic frameworks (MOFs) could lead to materials with enhanced catalytic activity or selective gas adsorption properties. The sulfonamide group can act as a hydrogen-bond donor and acceptor, influencing the packing and porosity of the resulting framework.
Expanding the Scope of Chemical Biology Applications with this compound Derivatives
The terminal alkyne of this compound makes it an ideal tag for bioorthogonal chemistry, allowing for the labeling and visualization of biomolecules in their native environment. By attaching a targeting moiety to the sulfonamide, the resulting probe can be directed to a specific protein or cellular location. Subsequent reaction with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin) via click chemistry enables detection and isolation of the target.
This strategy is central to the development of next-generation chemical probes for studying biological processes nih.gov. For example, sulfonamide-based fluorescent probes have been developed for G protein-coupled receptors chinesechemsoc.org. A derivative of this compound has already been incorporated into a chemical probe designed to investigate the metabolism of sulforaphane, demonstrating the viability of this approach ljmu.ac.uk.
Future research will likely focus on designing and synthesizing a variety of this compound derivatives as versatile platforms for creating chemical probes. These probes could be used for:
Activity-based protein profiling (ABPP): To identify the protein targets of bioactive small molecules.
Target deconvolution in phenotypic drug discovery: To elucidate the mechanism of action of drugs identified through phenotypic screens nih.gov.
Imaging of specific organelles or cellular processes: By conjugating environmentally sensitive fluorophores.
The development of such tools will be invaluable for dissecting complex biological pathways and for the discovery of new therapeutic targets.
Synergistic Approaches Combining Experimental and Computational Methodologies
The rational design of novel this compound analogues and the prediction of their properties can be greatly accelerated by the integration of computational chemistry with experimental work. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of sulfonamides doaj.orgresearchgate.netnih.gov.
Future research will likely employ DFT and other computational methods to:
Predict the reactivity of this compound in novel transformations: By calculating activation barriers and reaction energies, computational studies can guide the development of new synthetic methodologies doaj.orgresearchgate.net.
Elucidate the mechanism of action of bioactive derivatives: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound analogues to their biological targets, providing insights for the design of more potent and selective compounds mdpi.comnih.gov.
Design functional materials with desired properties: Computational screening can be used to predict the electronic and structural properties of polymers and MOFs incorporating the this compound scaffold, enabling the targeted synthesis of materials with specific applications in mind.
The synergistic combination of experimental synthesis and characterization with in silico modeling will undoubtedly accelerate the exploration of the full potential of this compound and its derivatives in all the areas discussed above. This interdisciplinary approach will be key to unlocking the next generation of advanced materials and chemical biology tools based on this versatile chemical entity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Pent-4-yne-1-sulfonamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of pent-4-yne-1-amine using sulfonyl chlorides under controlled conditions. Purification often employs column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from polar aprotic solvents. Purity (>95%) is confirmed via HPLC or GC-MS. Key variables include reaction temperature (maintained at 0–5°C during sulfonylation) and stoichiometric ratios (amine:sulfonyl chloride = 1:1.2) to minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The alkyne proton (δ ~2.5 ppm) and sulfonamide protons (δ ~7.3 ppm) are diagnostic. DEPT-135 confirms carbon hybridization.
- IR Spectroscopy : Strong S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and C≡C stretches (~2100 cm⁻¹).
- Mass Spectrometry (EI-MS) : Molecular ion [M+H]⁺ at m/z 198.10 (C₅H₉NO₂S) with fragmentation patterns indicating sulfonamide cleavage .
Q. How does the reactivity of this compound compare to other terminal alkynes in click chemistry?
- Methodological Answer : The sulfonamide group electron-withdrawing effects reduce alkyne reactivity in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Kinetic studies (monitored via TLC or in situ IR) show slower reaction rates compared to propargylamine derivatives. Optimization requires elevated temperatures (60–80°C) and excess Cu(I) catalysts (e.g., TBTA ligands) .
Advanced Research Questions
Q. What computational strategies predict the electronic structure and thermochemical properties of this compound?
- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP/6-311+G(d,p)) accurately model bond dissociation energies and frontier molecular orbitals. Solvent effects (PCM model) and exact-exchange corrections improve agreement with experimental thermochemical data (e.g., enthalpy of formation ±2.4 kcal/mol). Validation involves comparing computed vs. experimental IR/Raman spectra .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Systematic Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values) and assess variability using ANOVA or mixed-effects models.
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to isolate confounding variables.
- Structural Elucidation : Use X-ray crystallography to confirm derivative stereochemistry, as small conformational changes significantly impact activity .
Q. What experimental design principles ensure reproducibility in studying this compound’s catalytic applications?
- Methodological Answer :
- Variables : Independent (catalyst loading, solvent polarity), dependent (reaction yield, enantiomeric excess).
- Controls : Negative (no catalyst) and positive (known catalysts like Pd/C).
- Trials : Minimum triplicate runs with error bars (standard deviation). Pre-trial experiments optimize substrate ratios and reaction times .
Q. Which statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Nonlinear regression (e.g., Hill equation) fits dose-response curves. Bootstrap resampling quantifies confidence intervals for LD₅₀ values. Outliers are identified via Grubbs’ test (α=0.05). Data must be normalized to control groups to account for baseline variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
